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Compound of Interest

Compound Name: Ethyl indole-2-carboxylate

Cat. No.: B386271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
indole-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry

and materials science. This document details its characteristic nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, offering a valuable resource for its

identification, characterization, and utilization in research and development.

Spectroscopic Data Presentation
The following tables summarize the key quantitative spectroscopic data for ethyl indole-2-
carboxylate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.90 (approx.) br s - NH

7.66 d 8.0 Ar-H4

7.43 d 8.3 Ar-H7

7.23 s - Ar-H3

7.18 ddd 8.3, 7.1, 1.2 Ar-H6

7.04 ddd 8.0, 7.1, 1.0 Ar-H5

4.41 q 7.1 -O-CH₂-CH₃

1.42 t 7.1 -O-CH₂-CH₃

Solvent: CDCl₃. Instrument: 400 MHz.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

162.2 C=O

136.7 Ar-C7a

127.8 Ar-C2

126.5 Ar-C3a

124.7 Ar-C6

122.1 Ar-C4

120.7 Ar-C5

111.7 Ar-C7

108.0 Ar-C3

61.5 -O-CH₂-CH₃

14.5 -O-CH₂-CH₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b386271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solvent: CDCl₃.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Description of Vibration

3300 (broad) N-H stretch

2980, 2930 C-H stretch (aliphatic)

1690 C=O stretch (ester)

1540, 1460, 1440 C=C stretch (aromatic)

1240, 1020 C-O stretch (ester)

750 C-H bend (ortho-disubstituted)

Sample Preparation: KBr pellet.

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

189 100 [M]⁺ (Molecular ion)

160 45 [M - C₂H₅]⁺

144 95 [M - OC₂H₅]⁺

116 60 [M - COOC₂H₅]⁺

89 40 [C₇H₅]⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols
The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of ethyl indole-2-carboxylate is dissolved in

about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard

for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz (or higher)

spectrometer. Standard acquisition parameters include a 30-45° pulse angle, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For signal enhancement, 8 to 16

scans are typically co-added.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically

operating at 100 MHz for a 400 MHz ¹H spectrometer. A proton-decoupled sequence is used

to simplify the spectrum to single lines for each unique carbon atom. A larger number of

scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C

isotope and its smaller gyromagnetic ratio.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A few milligrams of ethyl indole-2-carboxylate are

finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using

an agate mortar and pestle. The mixture is then compressed in a pellet-press under high

pressure to form a thin, transparent pellet.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The KBr pellet is then placed in a sample holder in the beam path of an FT-IR spectrometer.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small

amount of the solid sample is placed in a capillary tube at the end of the probe, which is then

inserted into the ion source and heated to volatilize the sample.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of

electrons (typically at 70 eV) in a technique known as Electron Ionization (EI). This process
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causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺),

and also induces fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on

their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer). A detector then records the abundance of each ion, generating the mass

spectrum.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like ethyl indole-2-carboxylate.
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Caption: General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Indole-2-carboxylate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b386271#ethyl-indole-2-carboxylate-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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